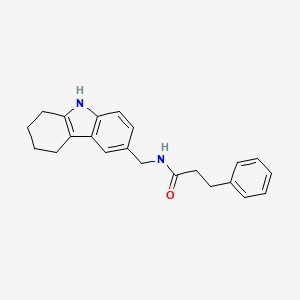

3-phenyl-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)propanamide

Descripción

3-phenyl-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)propanamide is a synthetic organic compound featuring a propanamide backbone linked to a phenyl group and a tetrahydrocarbazole moiety. The propanamide chain and phenyl substituent may influence solubility, bioavailability, and binding affinity.

Propiedades

IUPAC Name |

3-phenyl-N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O/c25-22(13-11-16-6-2-1-3-7-16)23-15-17-10-12-21-19(14-17)18-8-4-5-9-20(18)24-21/h1-3,6-7,10,12,14,24H,4-5,8-9,11,13,15H2,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDIZAFAAFGVHFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C3=C(N2)C=CC(=C3)CNC(=O)CCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenyl-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)propanamide typically involves multiple steps, starting with the preparation of the carbazole core. One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazine derivatives under acidic conditions

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency of the synthesis process.

Análisis De Reacciones Químicas

Types of Reactions: 3-Phenyl-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)propanamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can be further utilized in various applications.

Aplicaciones Científicas De Investigación

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 3-Phenyl-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)propanamide has shown potential as a bioactive molecule. It can interact with various biological targets, leading to potential therapeutic applications.

Medicine: The compound has been studied for its potential medicinal properties, including its use as an anti-inflammatory, antioxidant, and anticancer agent. Its ability to modulate biological pathways makes it a candidate for drug development.

Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mecanismo De Acción

The mechanism by which 3-Phenyl-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)propanamide exerts its effects involves its interaction with specific molecular targets and pathways. The phenyl group and the carbazole ring system can bind to receptors and enzymes, modulating their activity and leading to biological effects. The exact molecular targets and pathways involved may vary depending on the specific application and context.

Comparación Con Compuestos Similares

Carbazole/Indole Derivatives

Compounds with carbazole or indole cores often exhibit CNS activity due to their resemblance to endogenous neurotransmitters like serotonin.

Key Differences :

Propanamide-Based Compounds

Propanamide derivatives span diverse applications, from agrochemicals to opioids.

Key Differences :

Heterocyclic Hybrids

Compounds combining amides with heterocycles often exhibit enhanced bioactivity.

Key Differences :

Physicochemical and Pharmacokinetic Considerations

- Hydrogen Bonding : The propanamide group in the target compound likely participates in hydrogen bonding with biological targets, similar to isobutyryl fentanyl’s interactions with opioid receptors .

- Solubility : The phenyl and tetrahydrocarbazole groups may reduce aqueous solubility compared to simpler propanamides like Propanil .

Actividad Biológica

3-phenyl-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)propanamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound features a carbazole moiety linked to a phenyl group through a propanamide chain. Its molecular formula is , with a molecular weight of approximately 306.401 g/mol. The structure is characterized by the presence of both hydrophobic and polar functional groups, which may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. These interactions can modulate enzymatic activities and receptor functions, leading to diverse biological effects such as:

- Antioxidant Activity : The compound may exhibit neuroprotective effects by scavenging free radicals and reducing oxidative stress in neuronal cells.

- Antitumor Activity : Preliminary studies suggest that it could inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

- Antiviral Effects : Research indicates potential efficacy against viral infections by disrupting viral replication processes.

Antioxidant Activity

A study demonstrated that derivatives of carbazole compounds exhibit significant antioxidant properties. For instance, compounds with similar structures showed neuroprotective effects at concentrations as low as 3 µM, attributed to their ability to reduce oxidative stress in neuronal models .

Antitumor Activity

Research on carbazole derivatives has shown promising results in inhibiting tumor growth. For example:

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 3-phenyl-N-(carbazole derivative) | HT29 (colon cancer) | 1.98 ± 1.22 | Induction of apoptosis |

| 3-phenyl-N-(carbazole derivative) | Jurkat (leukemia) | 1.61 ± 1.92 | Cell cycle arrest |

These findings suggest that the structural features of the compound contribute significantly to its cytotoxicity against various cancer cell lines .

Antiviral Activity

In antiviral studies, related carbazole derivatives have shown effectiveness against Hepatitis C virus (HCV), with an EC50 value of 0.031 µM for certain analogs. This highlights the potential for developing antiviral agents based on the carbazole scaffold .

Case Studies

- Neuroprotective Effects : A study evaluated the neuroprotective properties of various N-substituted carbazoles, revealing that certain derivatives significantly protected HT22 neuronal cells from glutamate-induced toxicity at concentrations around 30 µM .

- Anticancer Properties : Another research effort synthesized several carbazole derivatives and tested their effects on STAT3 activation in cancer cells. The results indicated that some compounds could inhibit STAT3 activation by up to 95% at a concentration of 50 µM, suggesting a potential mechanism for their anticancer activity .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 3-phenyl-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)propanamide, and how can intermediates be validated?

- Methodology :

- Stepwise Synthesis : Begin with functionalization of the tetrahydrocarbazole core (e.g., bromination at the 6-position), followed by nucleophilic substitution to introduce the methylaminopropanamide moiety. Use protecting groups (e.g., Boc) for amine intermediates to avoid side reactions .

- Validation : Confirm intermediates via -NMR (e.g., δ 1.27–1.31 ppm for methyl protons in amine-protected intermediates) and ESI-MS for molecular ion peaks (e.g., m/z 454.4 for analogous compounds) .

Q. Which analytical techniques are critical for characterizing this compound’s purity and stability?

- Methodology :

- HPLC-PDA : Use reverse-phase chromatography with C18 columns and gradient elution (e.g., acetonitrile/water with 0.1% TFA) to assess purity (>95%) .

- Stability Studies : Conduct accelerated degradation studies under varying pH, temperature, and light exposure. Monitor degradation products via LC-MS .

Q. How can reaction mechanisms for its synthesis be elucidated?

- Methodology :

- Kinetic Profiling : Track reaction progress via in-situ FTIR or NMR to identify rate-determining steps (e.g., carbazole alkylation vs. amide coupling) .

- Isotopic Labeling : Use -labeled reagents to trace bond formation pathways .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and reactivity of this compound?

- Methodology :

- Quantum Chemical Calculations : Employ DFT (e.g., B3LYP/6-31G*) to model transition states and predict regioselectivity in carbazole functionalization .

- Reaction Path Search : Use automated workflows (e.g., artificial force-induced reaction method) to identify low-energy pathways for complex multi-step syntheses .

Q. What statistical approaches resolve contradictions in experimental data (e.g., yield variability)?

- Methodology :

- Design of Experiments (DoE) : Apply factorial designs (e.g., 2 factorial) to isolate critical variables (e.g., solvent polarity, catalyst loading) affecting yield .

- Multivariate Analysis : Use PCA or PLS regression to correlate NMR/LC-MS spectral data with reaction outcomes .

Q. How can membrane separation technologies improve purification of this compound?

- Methodology :

- Nanofiltration : Test ceramic or polymeric membranes (e.g., 300–500 Da MWCO) to separate unreacted intermediates from the final product under optimized pressure/temperature .

- Simulation : Model solvent-membrane interactions using COMSOL Multiphysics to predict flux and selectivity .

Q. What interdisciplinary strategies enhance its biological activity profiling?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.